molecular formula C15H22FN3O3S B5831939 N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide

N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide

Cat. No. B5831939
M. Wt: 343.4 g/mol
InChI Key: XGXJJGYQYGKIRQ-UHFFFAOYSA-N
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Description

N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide, also known as EF5, is a hypoxia-selective cytotoxin that has been extensively studied in the field of cancer research. EF5 has shown promising results in preclinical studies as a potential anticancer agent and has been used in various scientific research applications.

Mechanism of Action

N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide selectively binds to hypoxic cells due to the presence of a nitroimidazole group in its structure. The nitro group is reduced in hypoxic cells, leading to the formation of reactive intermediates that can cause DNA damage and cell death. This mechanism of action makes N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide a potential anticancer agent.
Biochemical and Physiological Effects:
N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide has been shown to induce DNA damage and cell death in hypoxic cells. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide has been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide has several advantages for lab experiments, including its selectivity for hypoxic cells and its ability to be detected using immunohistochemical staining. However, N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide has limitations as well, such as its potential for non-specific binding and the need for specialized equipment and expertise to perform the staining and analysis.

Future Directions

There are several potential future directions for N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide research, including its use as a biomarker for tumor hypoxia, its development as a therapeutic agent for cancer treatment, and its potential use in combination with other cancer therapies. N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide may also have applications in other fields, such as neuroscience and cardiovascular research. Further studies are needed to fully understand the potential of N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide in these areas.

Synthesis Methods

N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-fluoro-N-methylbenzenesulfonamide with 4-ethylpiperazine and ethyl chloroformate. The resulting intermediate is then reacted with 2-oxoethyl isocyanate to yield the final product, N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide.

Scientific Research Applications

N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide has been widely used in scientific research to assess tumor hypoxia, which is a characteristic of many solid tumors. N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide binds selectively to hypoxic cells and can be detected using immunohistochemical staining. This property has been used to identify hypoxic regions within tumors and to evaluate the efficacy of various cancer therapies.

properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3S/c1-3-18-8-10-19(11-9-18)15(20)12-17(2)23(21,22)14-6-4-13(16)5-7-14/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXJJGYQYGKIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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